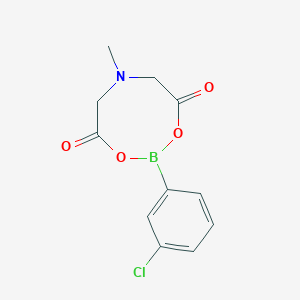![molecular formula C12H22O11 B1459720 [Ul-13C12]sucrose CAS No. 41055-68-9](/img/structure/B1459720.png)
[Ul-13C12]sucrose
Vue d'ensemble
Description
[Ul-13C12]sucrose is a uniformly labeled carbon-13 isotope of sucrose. It serves as a crucial tracer in metabolic and plant physiology studies. Researchers employ techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to trace the metabolic pathways of this isotopically labeled compound .
Molecular Structure Analysis
The molecular formula of this compound is C₁₂H₂₂O₁₁ , with an average mass of approximately 354.2 Da . Its monoisotopic mass is approximately 354.16 Da . The isotopic labeling occurs at all carbon positions within the sucrose molecule.
Applications De Recherche Scientifique
Blood-Brain Barrier Studies
Ul-13C12 sucrose has been used in scientific research primarily for studying the blood-brain barrier (BBB). Chowdhury et al. (2018) developed a highly sensitive UPLC-MS/MS method for stable isotope-labeled [13C12]sucrose to measure BBB permeability. This study highlighted the use of [13C12]sucrose to quantify brain uptake clearance, an important measure in evaluating the integrity of the BBB in disease contexts (Chowdhury et al., 2018).
Metabolic Studies
Sucrose metabolism is crucial for understanding plant growth and development. Studies like that by Winter and Huber (2000) have focused on key enzymes involved in sucrose metabolism in higher plants, providing insight into the roles of these enzymes in development and stress responses (Winter & Huber, 2000).
Interaction with Metals
Research has also explored the interactions of sucrose with metals in aqueous solutions. Rondeau et al. (2003) used mid-infrared Fourier transform and 13C NMR spectroscopy to analyze these interactions, revealing shifts in the absorption bands of sucrose in the presence of various metals (Rondeau et al., 2003).
Material Science Applications
In material science, sucrose has been employed as a precursor in the production of nanoparticles. Suciu et al. (2006) conducted experiments to use sucrose as an organic precursor for the production of zirconia nanoparticles via the sol–gel method, demonstrating its feasibility and effectiveness (Suciu et al., 2006).
Biochemical and Biophysical Research
In biochemical and biophysical research, [13C12]sucrose has been instrumental. For example, studies like that by Kiselev et al. (2003) have used sucrose to understand the properties of biological membranes and their interaction with sugars (Kiselev et al., 2003).
Propriétés
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxy(113C)methyl)-6-[[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy](2,3,4,5,6-13C5)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(15)8(17)9(18)11(22-4)21-3-12(20)10(19)7(16)5(2-14)23-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXLJRHBJVMYPD-NQEONGJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2(C(C(C(O2)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13C@@H](O1)O[13CH2][13C@@]2([13C@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1459638.png)




![methyl 2-[(4-methylbenzenesulfonyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1459648.png)


![[(4-Methoxy-2-pyridinyl)methyl]methylamine dihydrochloride](/img/structure/B1459654.png)


![1-Chloro-2-[(4-chlorobenzyl)oxy]-4-fluoro-5-nitrobenzene](/img/structure/B1459658.png)


